Brevifolincarboxylic acid

Catalog No.
S680842
CAS No.
M.F
C13H8O8
M. Wt
292.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Brevifolincarboxylic acid

Product Name

Brevifolincarboxylic acid

IUPAC Name

7,8,9-trihydroxy-3,5-dioxo-1,2-dihydrocyclopenta[c]isochromene-1-carboxylic acid

Molecular Formula

C13H8O8

Molecular Weight

292.20 g/mol

InChI

InChI=1S/C13H8O8/c14-5-2-4-7(10(17)9(5)16)8-3(12(18)19)1-6(15)11(8)21-13(4)20/h2-3,14,16-17H,1H2,(H,18,19)

InChI Key

JFJWMFPFMLRLMI-UHFFFAOYSA-N

SMILES

C1C(C2=C(C1=O)OC(=O)C3=CC(=C(C(=C32)O)O)O)C(=O)O

Canonical SMILES

C1C(C2=C(C1=O)OC(=O)C3=CC(=C(C(=C32)O)O)O)C(=O)O

Antioxidant Activity:

Studies have investigated the potential of brevifolincarboxylic acid as an antioxidant. Research published in "Natural Product Research" demonstrates its ability to scavenge free radicals, indicating its potential for applications in preventing oxidative stress-related conditions [].

Brevifolincarboxylic acid is a phenolic compound with the chemical formula C₁₃H₈O₈, classified within the isocoumarin family. It has been identified in various plant species, including Dichroa chrysantha, Combretum indicum, and Phyllanthus virgatus . This compound exhibits significant biological activities, particularly in the realms of anticancer and anti-inflammatory effects .

Brevifolincarboxylic acid, like other carboxylic acids, can undergo several typical reactions:

  • Ionization: In aqueous solutions, it can ionize to form a carboxylate anion:
    RCOOH+H2ORCOO+H3O+\text{RCOOH}+\text{H}_2\text{O}\rightleftharpoons \text{RCOO}^-+\text{H}_3\text{O}^+
  • Neutralization: It reacts with bases such as sodium hydroxide to form salts:
    RCOOH+NaOHRCOONa++H2O\text{RCOOH}+\text{NaOH}\rightarrow \text{RCOO}^-\text{Na}^++\text{H}_2\text{O}
  • Reactions with Carbonates: It can react with sodium carbonate or bicarbonate to produce carbon dioxide:
    2RCOOH+Na2CO32RCOONa++H2O+CO2(g)2\text{RCOOH}+\text{Na}_2\text{CO}_3\rightarrow 2\text{RCOO}^-\text{Na}^++\text{H}_2\text{O}+\text{CO}_2(g)

These reactions highlight its acidic nature and potential for forming various derivatives.

Brevifolincarboxylic acid exhibits notable biological activities, primarily:

  • Anticancer Properties: Research indicates that it may inhibit cancer cell proliferation .
  • Anti-inflammatory Effects: It has been shown to reduce inflammation, making it a candidate for therapeutic applications in inflammatory diseases .
  • Enzyme Inhibition: The compound acts as an inhibitor of specific enzymes, including α-glucosidase, which is relevant in managing diabetes .

The synthesis of brevifolincarboxylic acid can be achieved through various methods:

  • Extraction from Natural Sources: It can be isolated from plants such as Dichroa chrysantha using solvent extraction techniques.
  • Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions, including cyclization and functional group modifications typical of phenolic compounds.

Specific synthetic routes are often proprietary or detailed in specialized literature.

Brevifolincarboxylic acid has several applications:

  • Pharmaceuticals: Due to its anticancer and anti-inflammatory properties, it is being explored for use in drug formulations.
  • Nutraceuticals: Its health benefits make it a candidate for dietary supplements aimed at reducing inflammation or cancer risk.
  • Research: The compound serves as a model for studying phenolic compounds and their biological interactions.

Studies have focused on the interactions of brevifolincarboxylic acid with various biological systems:

  • Enzyme Interactions: Research indicates that it inhibits enzymes involved in carbohydrate metabolism, which has implications for diabetes management .
  • Cellular Studies: In vitro studies demonstrate its effects on cancer cell lines, suggesting pathways through which it exerts its anticancer effects .

These studies are critical for understanding its mechanisms of action and potential therapeutic uses.

Brevifolincarboxylic acid shares structural and functional similarities with other phenolic compounds. Here are some comparable compounds:

Compound NameStructure TypeBiological ActivityUnique Features
Chebulic AcidPhenolicAntioxidant, anticancerFound in Euphorbia hirta
Gallic AcidPhenolicAntioxidant, antimicrobialCommonly found in various plants
Caffeic AcidPhenolicAnti-inflammatory, antioxidantFound in coffee and many herbs

Uniqueness of Brevifolincarboxylic Acid

Brevifolincarboxylic acid is unique due to its specific inhibitory effects on α-glucosidase and its presence in less common plant species. This positions it as a valuable compound for both pharmaceutical development and research into natural products with health benefits.

Molecular Formula and Structural Characteristics

Brevifolincarboxylic acid is a polycyclic organic compound with the molecular formula C₁₃H₈O₈ and a molecular weight of 292.20 grams per mole [1] [2]. The compound belongs to the class of isocoumarins and derivatives, characterized by a polycyclic structure containing an isochromane which bears a ketone at the carbon C1 position [3]. This compound exhibits a complex tricyclic framework consisting of a cyclopenta[c]isochromene core structure with multiple hydroxyl and carbonyl functional groups [1].

The structural framework of brevifolincarboxylic acid features three hydroxyl groups positioned at the 7, 8, and 9 positions of the aromatic ring system, two ketone groups at positions 3 and 5, and a carboxylic acid group at position 1 [1] [4]. The compound displays a density of 2.0 ± 0.1 grams per cubic centimeter and a melting point of 250 degrees Celsius [5]. The boiling point is reported as 758.5 ± 60.0 degrees Celsius at 760 millimeters of mercury [5].

PropertyValueReference
Molecular FormulaC₁₃H₈O₈PubChem [1]
Molecular Weight (g/mol)292.20PubChem [1]
CAS Number18490-95-4ChemSpider [6]
Melting Point (°C)250ChemSrc [5]
Boiling Point (°C at 760 mmHg)758.5 ± 60.0ChemSrc [5]
Density (g/cm³)2.0 ± 0.1ChemSrc [5]
Flash Point (°C)296.2 ± 26.4ChemSrc [5]
Solubility in DMSOSolubleCayman Chemical [7]
AppearanceYellow to brown solidMedChemExpress [2]
Storage Temperature (°C)-20Carl Roth [8]

The compound exhibits solubility in dimethyl sulfoxide and appears as a yellow to brown solid at room temperature [2] [7]. For optimal stability, brevifolincarboxylic acid requires storage at minus 20 degrees Celsius with protection from light [8] [2].

IUPAC Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry systematic name for this compound is 7,8,9-trihydroxy-3,5-dioxo-1,2-dihydrocyclopenta[c]isochromene-1-carboxylic acid [1] [9]. An alternative IUPAC nomenclature designation is 7,8,9-Trihydroxy-3,5-dioxo-1,2,3,5-tetrahydrocyclopenta[c]isochromene-1-carboxylic acid [1] [6].

The compound is commonly known by several synonymous designations in chemical databases and literature [1] [6]. The Chemical Abstracts Service has assigned the registry number 18490-95-4 to this compound [1] [6]. Additional systematic nomenclature includes the designation as Cyclopenta[c] [3]benzopyran-1-carboxylic acid, 1,2,3,5-tetrahydro-7,8,9-trihydroxy-3,5-dioxo- [4] [2].

TypeName/Identifier
IUPAC Name7,8,9-trihydroxy-3,5-dioxo-1,2-dihydrocyclopenta[c]isochromene-1-carboxylic acid [1]
Alternative IUPAC Name7,8,9-Trihydroxy-3,5-dioxo-1,2,3,5-tetrahydrocyclopenta[c]isochromene-1-carboxylic acid [1]
Common NameBrevifolincarboxylic acid [1]
Chemical NameCyclopenta[c] [3]benzopyran-1-carboxylic acid, 1,2,3,5-tetrahydro-7,8,9-trihydroxy-3,5-dioxo- [4]
Systematic Name1,2,3,5-Tetrahydro-7,8,9-trihydroxy-3,5-dioxocyclopenta[c] [3]benzopyran-1-carboxylic acid [4]
MeSH Entry Term7,8,9-trihydroxy-3,5-dioxo-1,2-dihydrocyclopenta(c)isochromene-1-carboxylic acid [1]
ChEBI IDCHEBI:228853 [1]
ChEMBL IDCHEMBL5278759 [1]
HMDB IDHMDB0303676 [1]

International chemical database identifiers include ChEBI:228853, ChEMBL5278759, and HMDB0303676 [1]. The Medical Subject Headings entry term designates the compound as 7,8,9-trihydroxy-3,5-dioxo-1,2-dihydrocyclopenta(c)isochromene-1-carboxylic acid [1].

Spectroscopic Properties

NMR Spectroscopic Analysis

Nuclear magnetic resonance spectroscopic analysis of brevifolincarboxylic acid has been conducted using both proton and carbon-13 techniques [10] [11]. The one-dimensional proton nuclear magnetic resonance spectrum has been recorded and assigned, providing detailed structural elucidation of the compound [11]. Carbon-13 nuclear magnetic resonance spectroscopic data has been obtained and analyzed, confirming the structural assignments of all carbon environments within the molecule [10] [11].

Infrared spectroscopic analysis confirms the presence of characteristic functional group absorptions consistent with the molecular structure [10] [12]. Quality control specifications indicate that infrared spectra correspond to reference spectra for authenticated samples [8] [12]. The infrared spectrum exhibits broad absorption bands characteristic of hydroxyl groups engaged in hydrogen bonding, typically observed in the range of 3500 to 2500 wavenumbers [14].

Carbonyl stretching vibrations appear in the expected regions for both the carboxylic acid and ketone functionalities [14]. The carboxylic acid carbonyl stretch is typically observed around 1710 wavenumbers, while the ketone carbonyls appear at slightly higher frequencies [14]. The presence of multiple hydroxyl groups results in characteristic broad absorptions due to intermolecular hydrogen bonding interactions [14].

Ultraviolet-visible spectroscopic detection has been employed in analytical separations, with monitoring conducted at 272 nanometers [10]. This wavelength corresponds to characteristic electronic transitions within the conjugated aromatic system of the compound [10]. The ultraviolet absorption properties are consistent with the extended conjugation present in the tricyclic aromatic framework [15] [16].

Molecular Weight and Density

Brevifolincarboxylic acid possesses a molecular formula of C₁₃H₈O₈ and a molecular weight of 292.20 g/mol [1] [2] [3]. The compound displays a relatively high density of 2.0 ± 0.1 g/cm³ [1], which is characteristic of compounds containing multiple oxygen-bearing functional groups and aromatic ring systems. The exact molecular mass has been precisely determined as 292.022 g/mol [1], indicating the high purity achievable in analytical preparations.

The polar surface area of the compound measures 145.27 Ų [1], reflecting the significant contribution of hydroxyl and carbonyl groups to the overall molecular polarity. This substantial polar surface area directly correlates with the compound's solubility profile and intermolecular interactions.

Melting and Boiling Points

The thermal properties of brevifolincarboxylic acid demonstrate its thermal stability characteristics. The compound exhibits a melting point of 250°C [1] [4], indicating strong intermolecular forces and crystalline stability. The boiling point has been determined as 758.5 ± 60.0°C at 760 mmHg [1], representing the temperature at which the compound transitions to the vapor phase under standard atmospheric pressure.

The flash point occurs at 296.2 ± 26.4°C [1], establishing the minimum temperature at which the compound can form an ignitable mixture with air. These elevated thermal transition temperatures reflect the compound's robust molecular structure and extensive hydrogen bonding network.

Solubility Profile

Brevifolincarboxylic acid demonstrates very limited water solubility, approximately 380 mg/L at 25°C [4], classifying it as a very slightly soluble compound in aqueous media. This low aqueous solubility results from the predominantly aromatic character of the molecule, despite the presence of multiple polar functional groups.

The compound exhibits enhanced solubility in polar organic solvents [5], including dimethyl sulfoxide, where it achieves a solubility of 33.33 mg/mL [6]. Additional compatible solvents include chloroform, dichloromethane, ethyl acetate, and acetone [7], demonstrating preferential dissolution in moderately polar to nonpolar environments.

Chemical Reactivity

Acid-Base Characteristics

Brevifolincarboxylic acid functions as a moderately acidic compound [8] with a predicted pKa value of 2.73 ± 0.20 [4]. This acidic character originates from the carboxylic acid functional group present at position 1 of the cyclopenta[c]isochromene scaffold. The relatively low pKa value indicates that the compound readily donates protons in aqueous solution, existing predominantly in its ionized form under physiological pH conditions.

The compound's chemical behavior is influenced by the presence of the carboxyl group, enabling participation in various chemical reactions including esterification and neutralization processes [5]. The three hydroxyl groups at positions 7, 8, and 9 contribute additional sites for hydrogen bonding and potential chemical modification.

Stability and Degradation Patterns

The stability profile of brevifolincarboxylic acid reveals specific environmental sensitivities and storage requirements. The compound is classified as not flammable [9], indicating inherent thermal stability under normal conditions. However, it exhibits moisture-absorbing properties [4], necessitating storage in dry environments to prevent degradation.

Light sensitivity requires storage under protected conditions [3] [10] [11], typically at -20°C [3] [10] [11] to maintain chemical integrity. The compound demonstrates incompatibility with strong oxidizing agents [9], which can lead to uncontrolled reactions and potential decomposition.

Upon thermal decomposition, the compound produces carbon oxides as the primary hazardous decomposition products [9]. The decomposition temperature has not been precisely determined [9], indicating the need for controlled thermal analysis studies to establish safe handling limits.

Structure-Property Relationships

The physicochemical properties of brevifolincarboxylic acid are directly attributable to its distinctive molecular architecture. The cyclopenta[c]isochromene core scaffold [1] [2] provides a rigid, planar framework that determines the overall molecular shape and reactivity patterns.

The presence of three hydroxyl groups at positions 7, 8, and 9 significantly contributes to the compound's hydrogen bonding capacity, with 4 hydrogen bond donors and 7 hydrogen bond acceptors [12]. This extensive hydrogen bonding network influences both intermolecular interactions and biological activity, particularly antioxidant properties.

The two carbonyl groups at positions 3 and 5 create electron-withdrawing effects that modulate the electronic distribution throughout the aromatic system. This electronic perturbation affects the reactivity of adjacent functional groups and contributes to the compound's acidic character.

The limited rotatable bonds (only 1) [12] and rigid tricyclic structure result in a relatively inflexible molecular conformation. This structural rigidity affects bioavailability and molecular recognition processes, while simultaneously contributing to the compound's thermal stability.

The high oxygen content (8 oxygen atoms) [1] substantially increases molecular polarity, directly correlating with the observed water solubility limitations and preference for polar organic solvents. The LogP value of 0.99 [1] indicates moderate lipophilicity, positioning the compound at the interface between hydrophilic and lipophilic character.

XLogP3

-0.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

292.02191721 g/mol

Monoisotopic Mass

292.02191721 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-15-2023

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